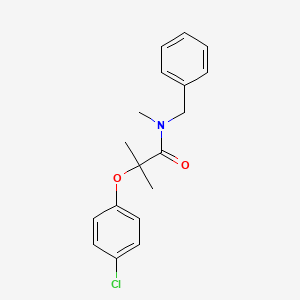
N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide, also known as MBTC, is a synthetic compound that has been widely studied for its potential applications in various fields. This compound belongs to the class of hydrazones, which are organic compounds containing a nitrogen-nitrogen double bond. MBTC has been shown to possess a variety of interesting properties, including its ability to inhibit the growth of cancer cells and bacteria. In
Wirkmechanismus
The mechanism of action of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and bacterial cell division. Specifically, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antibacterial activities, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to possess antioxidant and anti-inflammatory properties. These properties may be beneficial in the treatment of various diseases, including neurodegenerative disorders and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in lab experiments is its potent activity against cancer cells and bacteria. This makes it a promising candidate for the development of new cancer therapies and antibiotics. However, one of the limitations of using N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide. One area of interest is in the development of new cancer therapies based on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide. Researchers are also exploring the potential use of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide as a treatment for bacterial infections. Additionally, there is interest in exploring the antioxidant and anti-inflammatory properties of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide for the treatment of neurodegenerative disorders and cardiovascular disease.
In conclusion, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide is a synthetic compound that has been widely studied for its potential applications in various fields. Its potent anticancer and antibacterial activities make it a promising candidate for the development of new cancer therapies and antibiotics. Future research on N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide will continue to explore its potential in these areas, as well as its antioxidant and anti-inflammatory properties for the treatment of other diseases.
Synthesemethoden
The synthesis of N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide involves the reaction of 4,5-dimethyl-3-thiosemicarbazide with 2-methoxybenzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. This synthesis method has been reported to yield high purity N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide in good yields.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-(2-methoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide has been shown to have antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-11(2)20-9-13(10)15(18)17-16-8-12-6-4-5-7-14(12)19-3/h4-9H,1-3H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZHVHMOQZTUBZ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NN=CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1C(=O)N/N=C/C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)



![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5746673.png)

![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)